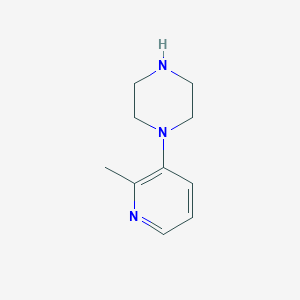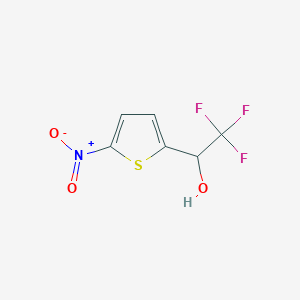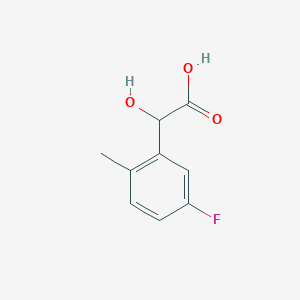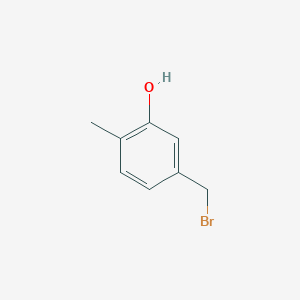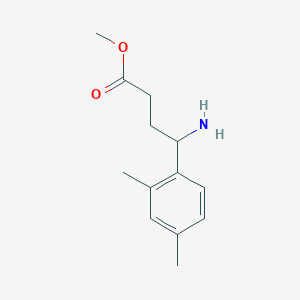
3-(2,5-Dimethoxybenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxybenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxybenzyl)piperidine typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions: 3-(2,5-Dimethoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,5-dimethoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
科学研究应用
3-(2,5-Dimethoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including its interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-(2,5-Dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
2,5-Dimethoxybenzylamine: A compound with a similar benzyl group but with an amine instead of a piperidine ring.
3-(2,5-Dimethoxyphenyl)piperidine: A compound with a similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-(2,5-Dimethoxybenzyl)piperidine is unique due to the presence of both the piperidine ring and the 2,5-dimethoxybenzyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methoxy groups on the benzyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
3-[(2,5-dimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-6-14(17-2)12(9-13)8-11-4-3-7-15-10-11/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
OODKWQSYHZYDEP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





